molecular formula C2H6I- B8298821 Ethane iodide

Ethane iodide

Cat. No.: B8298821
M. Wt: 156.97 g/mol
InChI Key: VACOTYNWGUNJNC-UHFFFAOYSA-M
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Description

Significance in Chemical Synthesis and Mechanistic Studies

Ethane (B1197151) iodide serves as a versatile reagent in organic chemistry. solubilityofthings.com Its primary role is as an ethylating agent, meaning it is used to introduce an ethyl group (-C2H5) into other molecules. solubilityofthings.comchemicalbook.com This is a fundamental process in the synthesis of a wide array of organic compounds. The carbon-iodine bond in ethane iodide is relatively weak, making the iodide ion an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This high reactivity is crucial for its function in creating more complex molecules. ontosight.aisolubilityofthings.com

Furthermore, this compound is instrumental in mechanistic studies. Researchers utilize it to investigate the pathways and intermediates of various chemical reactions. researchgate.net For instance, it has been employed in studies on the formation of alkyl acrylates from carbon dioxide and ethylene (B1197577), shedding light on the intricate steps involved in these catalytic processes. researchgate.net The compound also plays a role in radical reactions, where it can act as a promoter of hydrogen radicals. wikipedia.orgchemicalbook.com

Historical Context of Iodoalkane Investigation

The study of iodoalkanes, the family of compounds to which this compound belongs, has a long history. Chloroethane was the first known alkyl halide, prepared as early as the 15th century. unacademy.com The systematic investigation of the structure and properties of these compounds, including iodoalkanes, gained momentum in the 19th century. unacademy.com The discovery of iodine itself by French chemist Bernard Courtois in 1811 paved the way for the synthesis and study of its organic derivatives. wikipedia.org

Early research focused on the preparation and basic reactivity of iodoalkanes. For example, the reaction of ethanol (B145695) with iodine and phosphorus to produce this compound is a classic method that has been known for a considerable time. wikipedia.orgnjchm.com Over the years, the understanding of iodoalkanes has evolved, with modern research delving into their role in complex catalytic cycles, their environmental impact, and their application in specialized fields like materials science and medicine. solubilityofthings.comiofina.comresearchgate.net

Scope and Research Focus on this compound

Current research on this compound is multifaceted. A significant area of focus remains its application in organic synthesis. This includes its use in creating pharmaceuticals, dyes, and other fine chemicals. ontosight.aiiofina.com For example, it is used in the synthesis of certain anesthetics and antiseptics. ontosight.ai

Mechanistic investigations continue to be a key research area. Scientists are exploring the detailed pathways of reactions involving this compound, such as its role in Giese reactions and its interaction with reactive oxygen species in electrochemical processes. rsc.org There is also interest in its behavior in more complex systems, such as its influence on the electroreduction of carbon dioxide to produce valuable hydrocarbons like ethane. researchgate.net

Another avenue of research involves the study of its physical and chemical properties under various conditions. This includes detailed spectroscopic analysis to understand its molecular structure and behavior. docbrown.infonist.gov The environmental fate and potential applications in areas like pesticide development are also subjects of ongoing investigation. iofina.com

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C2H5I wikipedia.orgontosight.aichemicalbook.com
Molar Mass 155.97 g/mol nih.govilo.org
Appearance Colorless liquid wikipedia.orgchemicalbook.com
Odor Characteristic, pungent solubilityofthings.comilo.org
Density 1.940 g/mL at 20 °C wikipedia.orgontosight.ai
Melting Point -111.10 °C wikipedia.org
Boiling Point 71.5 to 73.3 °C wikipedia.org
Solubility in water 0.4 g/100 mL at 20 °C wikipedia.orgnih.gov
Solubility in organic solvents Miscible with ethanol and diethyl ether wikipedia.orgsolubilityofthings.com
Flash Point 53 °C chemicalbook.comitcilo.org
Refractive Index (nD) 1.513–1.514 wikipedia.org

Spectroscopic Data of this compound

Spectroscopic TechniqueKey FeaturesSource
Infrared (IR) Spectroscopy C-H stretching: ~2880-3080 cm⁻¹C-H bending: ~1300-1500 cm⁻¹C-C stretching: ~1200 cm⁻¹C-I stretching: ~500-600 cm⁻¹ docbrown.info
Mass Spectrometry Base peak at m/z 155, corresponding to the loss of an iodine atom. wikipedia.org
Nuclear Magnetic Resonance (NMR) Data available but specific shifts not detailed in provided context. researchgate.net

Chemical Reactions of this compound

This compound participates in a variety of chemical reactions, making it a valuable synthetic intermediate.

Synthesis of this compound:

From Ethanol: this compound is commonly prepared by reacting ethanol with iodine and red phosphorus. wikipedia.orgnjchm.com The phosphorus and iodine first react to form phosphorus triiodide, which then reacts with ethanol. sciencemadness.org 3 CH3CH2OH + PI3 → 3 CH3CH2I + H3PO3 sciencemadness.org

From Ethane: Direct iodination of ethane is a reversible reaction. To drive the reaction forward, it is carried out in the presence of an oxidizing agent like nitric acid (HNO3) or iodic acid (HIO3) to consume the hydrogen iodide (HI) byproduct. quora.comquora.comaskfilo.com C2H6 + I2 ⇌ C2H5I + HI quora.comquora.com

Halogen Exchange (Finkelstein Reaction): this compound can be synthesized by treating ethyl chloride with sodium iodide in acetone. quora.com C2H5Cl + NaI → C2H5I + NaCl quora.com

Reactions of this compound:

Nucleophilic Substitution: Due to the good leaving group ability of the iodide ion, this compound readily undergoes nucleophilic substitution reactions. solubilityofthings.com

Grignard Reagent Formation: It reacts with magnesium to form ethylmagnesium iodide, a Grignard reagent widely used in organic synthesis. chemicalbook.com

Dehydrohalogenation: Treatment with alcoholic potassium hydroxide (B78521) (KOH) leads to an elimination reaction, forming ethene. doubtnut.com CH3CH2I + KOH (alcoholic) → CH2=CH2 + KI + H2O doubtnut.com

Wurtz Reaction: Reaction with sodium metal in dry ether produces butane. The reaction of methyl iodide with sodium produces ethane. tardigrade.in

Henry Reaction: The reaction of this compound with sodium nitrite (B80452) and a strong acid can be used to prepare nitroethane. chemist.eu

Properties

Molecular Formula

C2H6I-

Molecular Weight

156.97 g/mol

IUPAC Name

ethane;iodide

InChI

InChI=1S/C2H6.HI/c1-2;/h1-2H3;1H/p-1

InChI Key

VACOTYNWGUNJNC-UHFFFAOYSA-M

Canonical SMILES

CC.[I-]

Origin of Product

United States

Advanced Synthetic Methodologies for Ethane Iodide

Established Laboratory Synthesis Pathways

Traditional methods for synthesizing ethane (B1197151) iodide in a laboratory setting have been well-documented and are reliable for producing this important ethylating agent. These pathways typically involve the reaction of ethanol (B145695) with an iodine source, facilitated by phosphorus or a strong acid.

Alcohol-Phosphorus-Iodine Systems

The reaction is exothermic and requires careful control of the temperature to prevent the volatilization of the product. njchm.com Typically, iodine is added portion-wise to a mixture of red phosphorus and ethanol. njchm.combeavon.org.uk After the initial reaction, the mixture is often heated under reflux to drive the reaction to completion. njchm.comsavemyexams.com The crude ethane iodide is then purified by distillation. njchm.comwikipedia.org

Table 1: Key Parameters in Alcohol-Phosphorus-Iodine Synthesis of this compound

Parameter Description Typical Conditions
Reactants Ethanol, Red Phosphorus, Iodine Absolute ethanol is often used. wikipedia.org
Iodinating Agent Phosphorus Triiodide (formed in situ) Formed from the reaction of red phosphorus and iodine. savemyexams.combeavon.org.uk
Temperature Control Crucial due to the exothermic nature of the reaction. Maintained around 20°C during iodine addition. njchm.com
Reaction Time Varies, but often involves a reflux period. Can range from 30 minutes to an hour of heating. njchm.combeavon.org.uk

| Purification | Distillation is the primary method. | The fraction boiling between 70-74°C is collected. njchm.com |

Hydroiodic Acid-Mediated Preparations

Another well-established route to this compound is through the reaction of ethanol with hydroiodic acid (HI). ebi.ac.uksciencemadness.orgwikipedia.orgsmolecule.comnjchm.commolbase.comnjchm.com This reaction is an example of a nucleophilic substitution where the hydroxyl group of ethanol is replaced by an iodide ion. The reaction is acid-catalyzed, with the protonation of the alcohol's hydroxyl group converting it into a good leaving group (water). libretexts.org

The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org The reaction with primary alcohols like ethanol proceeds via an Sₙ2 mechanism. libretexts.org

Emerging and Sustainable Synthesis Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This has led to new approaches for the production of this compound that align with the principles of green chemistry and utilize modern technologies like catalysis and flow chemistry.

Green Chemistry Principles in this compound Production

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can involve the use of less hazardous reagents, improved atom economy, and the development of catalytic methods. For instance, moving away from stoichiometric reagents like phosphorus to catalytic systems can significantly reduce waste.

Catalytic Synthesis Developments

Catalytic methods offer a promising avenue for the more efficient synthesis of this compound. Research has explored various catalysts to facilitate the conversion of ethanol or other precursors to the desired product. For example, the Tennessee Eastman acetic anhydride (B1165640) process involves an intermediate step where methyl acetate (B1210297) reacts with lithium iodide in a catalytic reaction to form methyl iodide, a related iodoalkane. wikipedia.org While this specific process does not produce this compound, it highlights the potential for catalytic routes in haloalkane synthesis.

Furthermore, research into the catalytic reduction of iodoethane (B44018) at carbon electrodes coated with nickel(II) salen complexes demonstrates the ongoing investigation into the electrochemical properties and reactions of this compound, which could pave the way for novel electrocatalytic synthetic methods. researchgate.net

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgacs.orgbeilstein-journals.org This technology is increasingly being applied to organic synthesis. rsc.orgsioc-journal.cnunimi.it

While specific, detailed examples of the industrial-scale synthesis of this compound using flow chemistry are not extensively documented in the provided search results, the principles of flow chemistry are well-suited to address some of the challenges in its traditional synthesis, such as controlling exothermic reactions. rsc.org The ability to precisely control temperature and reaction time in a flow reactor could lead to higher yields and purity. rsc.org Research on the kinetics of reactions involving iodoethane in microreactors, such as its reaction with 1-methylimidazole, demonstrates the academic interest in understanding and optimizing its synthesis and reactions under continuous flow conditions. researchgate.net The development of flow chemistry modules for specific transformations, including alkylations with reagents like iodomethane (B122720), showcases the potential for applying this technology to the synthesis of this compound. rsc.org

In-Situ Generation of Precursors and Reagents for this compound Formation

The synthesis of this compound (iodoethane) can be efficiently achieved through methods that involve the in-situ generation of key precursors and reagents. This approach avoids the need to handle and store unstable or highly reactive intermediates, offering practical advantages in a laboratory setting. The primary strategies involve the in-situ formation of phosphorus triiodide and hydrogen iodide.

Formation of Phosphorus Triiodide: 2P + 3I₂ → 2PI₃ beavon.org.uk

Reaction with Ethanol: 3CH₃CH₂OH + PI₃ → 3CH₃CH₂I + H₃PO₃ beavon.org.uk

This method is also applicable to the synthesis of other iodoalkanes, such as iodomethane from methanol. wikipedia.orggeorganics.skencyclopedia.pub

Table 1: Experimental Parameters for Iodoethane Synthesis via In-Situ Generated Phosphorus Triiodide

ParameterValue/ConditionRationale
Reactants Red Phosphorus, Iodine, EthanolRed phosphorus is less reactive and safer than white phosphorus. Ethanol serves as both reactant and solvent. beavon.org.ukwikipedia.org
Iodine Addition Added in small portionsTo control the exothermic reaction. beavon.org.uk
Reaction Time ~1 hour after iodine additionTo ensure the reaction goes to completion. beavon.org.uk
Heating Water bathProvides controlled heating below 100°C, as the organic components are flammable. beavon.org.uk

Another significant pathway for iodoethane synthesis is the reaction between ethanol and hydroiodic acid (HI). wikipedia.orgebi.ac.uk Similar to phosphorus triiodide, hydroiodic acid can be generated in-situ. This is typically accomplished by reacting an iodide salt, such as sodium iodide, with a strong acid like sulfuric acid. wikipedia.orgebi.ac.uk The iodoethane formed is then distilled from the reaction mixture. wikipedia.orgebi.ac.uk However, using 50% sulfuric acid is not suitable as it can oxidize the iodide ions to iodine. beavon.org.uk

Recent research has explored novel catalytic methods for the in-situ generation of anhydrous hydrogen iodide from molecular hydrogen (H₂) and iodine (I₂). A study by Chen et al. demonstrated the use of a rhodium catalyst, such as Rh(COD)BF₄ with phosphine (B1218219) ligands, to produce HI which then readily reacts with various substrates, including alkenes, to form iodoalkanes. chemistryviews.org This method presents a direct and efficient route to these compounds. chemistryviews.org

The direct iodination of ethane is a reversible reaction. To drive the equilibrium towards the formation of iodoethane, an oxidizing agent like nitric acid (HNO₃) or iodic acid (HIO₃) can be used to oxidize the hydrogen iodide byproduct back to iodine. quora.com

In-situ strategies are not limited to the primary synthesis of iodoethane but are also employed in reactions where iodoethane acts as an intermediate or a reagent. For instance, in certain Grignard-type reactions, organocalcium reagents can be formed in-situ by reacting calcium with organic iodides like iodoethane. rsc.orgdb-thueringen.de

Table 2: Comparison of In-Situ Precursor Methods for Iodoethane Synthesis

In-Situ PrecursorStarting MaterialsKey ConditionsAdvantages
Phosphorus Triiodide Red Phosphorus, Iodine, EthanolControlled addition of iodine, heating on a water bath. beavon.org.ukWell-established, avoids handling unstable PI₃. beavon.org.ukwikipedia.org
Hydrogen Iodide Sodium Iodide, Sulfuric Acid, EthanolDistillation of the product. wikipedia.orgebi.ac.ukUtilizes common laboratory reagents.
Hydrogen Iodide (catalytic) Hydrogen Gas, Iodine, Alkene, Rhodium CatalystCatalytic conditions. chemistryviews.orgDirect, efficient, and applicable to various substrates. chemistryviews.org

These methodologies highlight the versatility and practicality of in-situ reagent generation in the synthesis of iodoethane, providing safer and more efficient routes compared to using pre-synthesized, unstable intermediates.

Mechanistic Investigations of Ethane Iodide Reactivity

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of ethane (B1197151) iodide involve the replacement of the iodide ion, a good leaving group, by a nucleophile. guidechem.comtutorchase.com These reactions are fundamental in organic synthesis. The two primary mechanisms for nucleophilic substitution are the S({N})2 and S({N})1 pathways.

S(_{N})2 Reaction Pathways and Stereochemical Implications

The S({N})2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.comlibretexts.org In the case of ethane iodide, a primary alkyl halide, the S({N})2 mechanism is generally favored. youtube.commasterorganicchemistry.com The reaction rate is dependent on the concentrations of both the this compound and the nucleophile. uci.edulibretexts.org

A key feature of the S(_{N})2 reaction is the backside attack of the nucleophile, approaching the carbon atom from the side opposite to the carbon-iodine bond. byjus.comyoutube.com This trajectory is necessary to minimize steric hindrance and allow for effective orbital overlap. libretexts.org The consequence of this backside attack is an inversion of stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. byjus.comyoutube.com If the reaction were to start with a chiral derivative of this compound, the product would have the opposite stereochemistry. byjus.comlibretexts.org For example, the reaction of (R)-1-iodo-1-deuteroethane with a nucleophile would yield the (S)-product.

The transition state of an S(_{N})2 reaction involving this compound features a trigonal bipyramidal geometry, with the incoming nucleophile and the departing iodide ion occupying the apical positions and the hydrogen atoms and the methyl group in the equatorial plane. libretexts.org

S(_{N})1 Reaction Considerations and Primary Carbocation Stability

The S(_{N})1 (Substitution Nucleophilic Unimolecular) reaction is a two-step mechanism that proceeds through a carbocation intermediate. wikipedia.orglibretexts.org The first and rate-determining step is the ionization of the alkyl halide to form a carbocation and the leaving group. libretexts.org This mechanism is typically favored for tertiary and secondary alkyl halides due to the stability of the corresponding carbocations. wikipedia.orgsavemyexams.com

For primary alkyl halides like this compound, the S(_{N})1 pathway is generally disfavored because it would require the formation of a highly unstable primary carbocation (ethyl carbocation). savemyexams.comchemistrysteps.com Primary carbocations lack the stabilizing effects of multiple alkyl groups through hyperconjugation and inductive effects that are present in secondary and tertiary carbocations. libretexts.org

However, under specific conditions, such as the presence of a Lewis acid like silver nitrate (B79036) (AgNO₃), primary alkyl halides can be induced to undergo S({N})1-type reactions. pearson.com The silver ion coordinates with the iodide, facilitating the departure of the leaving group and promoting the formation of the carbocation. masterorganicchemistry.com Even so, the high energy of the primary carbocation makes this a less common pathway for this compound compared to the S({N})2 mechanism.

Role of Leaving Group Efficacy (Iodide)

The efficiency of a leaving group is a critical factor in both S({N})1 and S({N})2 reactions, as its departure is involved in the rate-determining step of both mechanisms. libretexts.orglibretexts.org A good leaving group is a species that is stable on its own, typically a weak base. tutorchase.comlabster.com

The iodide ion (I⁻) is an excellent leaving group. libretexts.orglibretexts.org Its effectiveness stems from several factors:

Basicity: Iodide is the conjugate base of a strong acid, hydroiodic acid (HI), making it a very weak base. jove.comquora.com Weaker bases are better able to accommodate a negative charge and are therefore better leaving groups. tutorchase.comlabster.com

Size and Polarizability: The large size of the iodide ion allows for the dispersal of the negative charge over a larger volume, which increases its stability. quora.comstackexchange.com Its high polarizability also contributes to its ability to stabilize the transition state.

Bond Strength: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). researchgate.net This weaker bond is more easily broken during the substitution reaction.

The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. labster.combrainly.com This trend is reflected in the relative rates of S(_{N})2 reactions for alkyl halides, with iodoalkanes being the most reactive. libretexts.orglibretexts.org

Elimination Reactions

In addition to substitution, this compound can also undergo elimination reactions, where atoms are removed from adjacent carbons to form a double bond.

Base-Mediated Elimination Processes

When this compound is treated with a strong base, such as potassium hydroxide (B78521) (KOH) dissolved in ethanol (B145695), an elimination reaction can occur to produce ethene. nigerianscholars.comdoubtnut.com This type of reaction is known as dehydrohalogenation. nigerianscholars.com The reaction typically follows an E2 (Elimination Bimolecular) mechanism, which is a concerted, one-step process. doubtnut.com

In the E2 mechanism, the base removes a proton from the carbon atom adjacent (beta) to the carbon bearing the iodine. Simultaneously, the iodide ion departs, and a double bond is formed between the two carbon atoms. doubtnut.com The use of a strong, concentrated base and heat favors the elimination pathway over substitution. nigerianscholars.com

For example, the reaction of this compound with alcoholic KOH yields ethene, potassium iodide, and water. nigerianscholars.comdoubtnut.com Studies have also investigated the competition between S(_{N})2 and E2 reactions for iodoethane (B44018) with nucleophiles like the cyanide ion (CN⁻), noting that the reaction barriers are influenced by the solvent medium. acs.org

Radical Chemistry of this compound

The carbon-iodine bond in this compound is relatively weak, making it susceptible to homolytic cleavage and a source of ethyl radicals. This property underpins its use in various radical-mediated processes.

Photodissociation Dynamics and Radical Generation

The photolysis of this compound has been a subject of detailed investigation to understand the dynamics of radical generation. capes.gov.br When subjected to ultraviolet (UV) light, the C-I bond cleaves, producing an ethyl radical (C2H5•) and an iodine atom (I•). researchgate.netquora.com

Studies using techniques like velocity-map imaging have provided insights into the fragmentation pathways. researchgate.net For instance, the photodissociation of the this compound cation (C2H5I+) at various UV wavelengths leads to prompt C-I bond fission. researchgate.net This process can yield different product channels, including the formation of the ethyl cation (C2H5+) and an iodine atom, or an ethyl radical and an iodine cation (I+). researchgate.net

The energy of the incident photons influences the internal energy of the resulting ethyl radicals. csic.es For example, photolysis at 201 nm produces ethyl radicals with a higher internal energy compared to photolysis at 243 nm. csic.es These "hot" ethyl radicals, possessing excess vibrational and translational energy, can undergo further reactions, such as abstracting a hydrogen atom from other molecules. capes.gov.br

Hydrogen Atom Source Applications in Pyrolysis Studies

In high-temperature pyrolysis studies, this compound is frequently employed as a clean and efficient thermal precursor for hydrogen atoms. kit.edunist.govresearchgate.net The process involves two primary steps:

C-I bond fission: C2H5I → C2H5• + I• researchgate.net

Ethyl radical decomposition: C2H5• → C2H4 + H• researchgate.net

While C-I bond scission is the major initial pathway, a competing reaction is the molecular elimination of hydrogen iodide (HI): C2H5I → C2H4 + HI. nist.govresearchgate.net However, the bond fission channel leading to the formation of hydrogen atoms is generally dominant under typical shock tube conditions. nist.govresearchgate.net

The kinetics of this compound pyrolysis have been modeled to provide an accurate description of its behavior as an H atom source at temperatures between 950 and 1200 K. researchgate.net These models are crucial for understanding the subsequent reactions of the generated hydrogen atoms with other species in the system. nist.gov

Electrochemical Radical Reactions and Reactive Oxygen Species

Recent research has explored the electrochemical generation of carbon-centered radicals from alkyl iodides, including this compound, as a greener alternative to traditional methods. ucl.ac.uk Direct electrochemical reduction of alkyl halides typically requires highly negative potentials. ucl.ac.uk However, an indirect approach mediated by molecular oxygen has been developed. ucl.ac.uknih.gov

In this process, under mildly reducing electrochemical conditions, molecular oxygen is activated to form reactive oxygen species (ROS). rsc.orgresearchgate.net Mechanistic studies have identified hydroxyl radicals and ozone as the key species that activate the alkyl iodide. rsc.orgresearchgate.netnih.gov The proposed mechanism involves the reaction of these ROS with the alkyl iodide, leading to the formation of an unstable intermediate that fragments to produce the desired alkyl radical. rsc.org This method allows for "tin-like" radical reactions to be performed under more benign conditions, using air and electricity as promoters in aqueous media. ucl.ac.uknih.gov

Role as a Hydrogen Radical Promoter

This compound is recognized for its role as a hydrogen radical promoter. wikipedia.orgebi.ac.uk This property stems from its ability to generate ethyl radicals, which can then abstract hydrogen atoms from other molecules, thereby initiating or propagating radical chain reactions. quora.com The reaction of an iodine radical, formed from the homolytic cleavage of iodine, with ethane can produce an ethyl radical and hydrogen iodide. quora.com This ethyl radical can then participate in further reactions, sustaining the radical chain process. quora.com

Organometallic Reactions and Transformations

The reactivity of the C-I bond in this compound also makes it a valuable substrate in organometallic chemistry, particularly in oxidative addition reactions.

Oxidative Addition to Transition Metal Complexes (e.g., Platinum)

Oxidative addition is a fundamental step in many catalytic cycles. In this process, a metal complex with a low oxidation state reacts with a substrate, like this compound, to form a new complex with a higher oxidation state, where the metal has formally inserted itself into a covalent bond.

The oxidative addition of this compound to platinum(II) complexes has been a focus of mechanistic studies. researchgate.netacs.orgchemrxiv.org For example, the reaction of this compound with a dimethylplatinum(II) complex, [PtMe2(2,2′-bipyridine)], has been investigated in detail. researchgate.netacs.org The reaction proceeds via an SN2 mechanism, leading to a platinum(IV) product. researchgate.netscispace.com

Kinetic studies using deuterated this compound (e.g., C2D5I, CH3CD2I, and CD3CH2I) have revealed unusually large secondary deuterium (B1214612) kinetic isotope effects, providing insights into the transition state of the reaction. researchgate.netacs.org These studies help to elucidate the electronic and steric factors that govern the reactivity of the platinum center and the alkyl halide. researchgate.netacs.orgamazonaws.com The reaction is sensitive to solvent and light, with light promoting free-radical pathways. researchgate.net

Grignard Reagent Formation (Ethylmagnesium Iodide)

The formation of a Grignard reagent, specifically ethylmagnesium iodide, from the reaction of iodoethane with magnesium metal is a cornerstone of organometallic synthesis. fishersci.beottokemi.com This reaction involves the insertion of a magnesium atom into the carbon-halogen bond. alfredstate.edu The process is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the resulting organomagnesium compound. byjus.comlibretexts.org The ether molecules coordinate with the magnesium atom, helping to stabilize the Grignard reagent. libretexts.org

C₂H₅I + Mg → C₂H₅MgI

The reaction is sensitive to moisture and air, which can rapidly decompose the Grignard reagent being formed. byjus.com Therefore, the synthesis must be conducted under anhydrous and inert atmosphere conditions.

Table 1: Conditions for Ethylmagnesium Iodide Formation

ReactantsSolventConditionsProduct
Iodoethane, MagnesiumDiethyl ether or THFAnhydrous, Inert atmosphereEthylmagnesium iodide

Reactions with Other Organometallic Species (e.g., Silver Salts, Organozinc, Gilman Reagents)

This compound readily participates in reactions with various organometallic species, leading to the formation of new carbon-carbon and carbon-metal bonds.

Silver Salts: The reaction of iodoethane with silver nitrate in an aqueous solution is a classic example of a nucleophilic substitution reaction. vedantu.com The reaction proceeds with the formation of a precipitate of silver iodide, a pale yellow solid. quizlet.comchemguide.co.uk This reaction can be used to determine the rate of hydrolysis of iodoethane, as the formation of the precipitate indicates the departure of the iodide leaving group. quizlet.com The reaction is catalyzed by the presence of silver salts, including silver halides. rsc.org

Organozinc Compounds: Iodoethane can react with zinc metal to form organozinc compounds, such as diethylzinc. chemeurope.comwikipedia.org This reaction, first discovered by Edward Frankland in 1849, was one of the earliest preparations of an organometallic compound. chemeurope.comwikipedia.orgnptel.ac.in The reaction is an oxidative addition of the iodoethane to the zinc metal. chemeurope.com Organozinc reagents are generally less reactive than Grignard reagents but are valuable in specific synthetic applications, such as the Reformatsky and Simmons-Smith reactions. wikipedia.org The formation of ethylzinc (B8376479) iodide can be achieved by reacting iodoethane with a zinc-copper couple. ncl.res.in

Gilman Reagents: this compound can react with Gilman reagents, which are lithium diorganocuprates (R₂CuLi). libretexts.orgmasterorganicchemistry.com These reagents are excellent nucleophiles for SN2 reactions and can displace the iodide from iodoethane to form a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com For example, reacting lithium dimethylcuprate with iodoethane would yield propane. This type of coupling reaction is a powerful tool in organic synthesis for creating larger molecules from smaller fragments. libretexts.org The mechanism involves the oxidation of copper from Cu(I) to Cu(III), followed by reductive elimination to form the coupled product. libretexts.org

Table 2: Reactions of this compound with Organometallic Species

ReactantReagentProduct(s)Reaction Type
This compoundSilver NitrateEthyl nitrate, Silver iodideNucleophilic Substitution
This compoundZincDiethylzinc or Ethylzinc iodideOxidative Addition
This compoundGilman Reagent (e.g., (CH₃)₂CuLi)PropaneNucleophilic Substitution (Coupling)

Carbon-Carbon Coupling Reactions Facilitated by this compound

This compound serves as a valuable substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. ontosight.ai

Suzuki-Miyaura Coupling: In the Suzuki-Miyaura coupling, an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net While less common than aryl or vinyl halides, iodoethane can participate in Suzuki-type reactions, particularly with more reactive organoboron species. The general mechanism involves three key steps: oxidative addition of the iodoethane to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org Iodoethane can be used as an electrophile in Sonogashira-type reactions, allowing for the formation of a new carbon-carbon bond between the ethyl group and the alkyne. asianpubs.orgnih.govacs.org This reaction is a powerful method for the synthesis of substituted alkynes. asianpubs.org

Table 3: Carbon-Carbon Coupling Reactions with this compound

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura CouplingOrganoboron compoundPalladium catalyst, BaseAlkylated compound
Sonogashira CouplingTerminal alkynePalladium catalyst, Copper(I) co-catalyst, BaseSubstituted alkyne

Kinetic Studies of this compound Reactions

Reaction Rate Determinations (e.g., with HI, Silver Nitrate)

The study of reaction kinetics provides valuable insights into the mechanisms of reactions involving iodoethane.

Reaction with Hydrogen Iodide (HI): The kinetics of the reaction between iodoethane and hydrogen iodide have been investigated, revealing a complex mechanism. aip.org The reaction to form ethene and hydrogen iodide from iodoethane is a first-order reaction at elevated temperatures. chegg.combrainly.com The rate law is given by: Rate = k[C₂H₅I] chegg.com The rate constant (k) for this decomposition has been determined at different temperatures, allowing for the calculation of the activation energy. chegg.combrainly.com For example, at 600 K, k is 1.60 × 10⁻⁵ s⁻¹, and at 700 K, it increases to 6.36 × 10⁻³ s⁻¹. brainly.com

Reaction with Silver Nitrate: The rate of reaction of iodoethane with aqueous silver nitrate can be determined by monitoring the formation of the silver iodide precipitate. quizlet.comchemguide.co.uk The rate of this nucleophilic substitution reaction is influenced by the strength of the carbon-iodine bond, which is the weakest among the haloalkanes (excluding astatine). quizlet.com This results in a faster reaction rate compared to chloroalkanes and bromoalkanes. quizlet.comsavemyexams.com The reaction kinetics in the presence of a catalyst like charcoal or silver iodide have been studied, indicating a Langmuir-Hinshelwood mechanism where the rate depends on the concentration of each reactant raised to a fractional power. rsc.org The activation energy for the catalyzed reaction has been determined to be 20 kcal/mol. rsc.org

Table 4: Kinetic Data for this compound Reactions

ReactionRate LawTemperature (K)Rate Constant (k)Activation Energy (Ea)
C₂H₅I → C₂H₄ + HIRate = k[C₂H₅I]6001.60 × 10⁻⁵ s⁻¹~209 kJ/mol
7006.36 × 10⁻³ s⁻¹
C₂H₅I + AgNO₃ (catalyzed)Complex278-20 kcal/mol

Kinetic Isotope Effects in Mechanistic Elucidation

Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms by determining the change in reaction rate when an atom is replaced by its isotope. wikipedia.orglibretexts.org

In the context of iodoethane reactivity, secondary deuterium KIEs have been studied. A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org For the reaction of iodoethane with cyanide ion, both α- and β-deuterium KIEs have been measured. nih.gov

Table 5: Kinetic Isotope Effects in this compound Reactions

ReactionIsotopic SubstitutionkH/kDSignificance
Oxidative addition to [PtMe₂(bipy)]C₂H₅I vs C₂D₅I1.32 - 1.90Unusually large for SN2, suggests complex transition state
Reaction with PyridineEthyl-α-d₂ iodide< 1 (inverse KIE)Provides information on transition state geometry
Reaction with Cyanide Ionα- and β-deuterationMeasuredElucidates transition state structure

Computational Chemistry and Theoretical Modeling of Ethane Iodide Systems

Quantum Chemical Approaches for Reaction Pathways and Energetics

Quantum chemical calculations are fundamental to understanding the potential energy surfaces of reactions involving ethane (B1197151) iodide. High-level ab initio methods are employed to determine the structures and energies of reactants, transition states, and products, thereby mapping out the most likely reaction pathways.

One area of significant investigation is the reaction of ethyl radicals with hydrogen iodide (HI). This reaction can proceed through two primary pathways: H-abstraction to form ethane and an iodine atom, or I-abstraction to produce hydrogen and iodoethane (B44018). rsc.org Advanced quantum chemistry methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), have been used to achieve high accuracy in calculating the energetics of these pathways. For instance, benchmark geometries and energies for the stationary points of the reverse reaction, I + C2H6, were determined by augmenting CCSD(T)-F12b/aug-cc-pVQZ energies with corrections for core-correlation, post-CCSD(T) effects, and spin-orbit coupling, aiming for sub-kcal/mol accuracy. rsc.org

Similarly, the reaction of chlorine atoms with iodoethane has been studied using quantum chemical techniques alongside experimental methods. nih.gov These studies explore pathways including hydrogen abstraction from both the -CH2I and -CH3 groups, as well as the formation of a reversible iodoethane-Cl adduct. nih.gov Theoretical calculations of the binding enthalpy for this adduct provide results consistent with experimental findings. nih.gov

The reaction between the ethyl radical and hydrogen iodide (HI) has been modeled to understand its kinetics over a wide temperature range. researchgate.net Theoretical investigations involve:

Geometry optimizations of reactants, products, molecular complexes, and transition states at the CCSD/cc-pVDZ level. researchgate.net

Single-point energy calculations using the DK-CCSD(T)/ANO-RCC level of theory. researchgate.net

Further refinement of electronic energies by including spin-orbit coupling corrections and analysis of hindered internal rotations. researchgate.net

These rigorous computational approaches provide a detailed picture of the potential energy surface, although discrepancies between theoretical rate constants and experimental results can sometimes highlight the complexity of the reaction dynamics. researchgate.net

Table 1: Calculated Parameters for Ethane Iodide Reaction Pathways

ReactionComputational MethodCalculated ParameterValueSource
CD3CD2I + Cl → CD3CD2I·Cl (adduct)LFP-RF data analysisBinding Enthalpy (0 K)57 ± 10 kJ mol⁻¹ nih.gov
CH3CH2I + Cl → CH3CH2I·Cl (adduct)G2'[ECP(S)]Binding Enthalpy38.2 kJ mol⁻¹ nih.gov
CH3CH2I + Cl → CH3CH2I·Cl (adduct)B3LYP/ECPBinding Enthalpy59.0 kJ mol⁻¹ nih.gov
HI + C2H5 → I + C2H6CCSD(T)-F12b/aug-cc-pVQZ with correctionsReaction EnthalpySub-kcal/mol accuracy aimed rsc.org

Statistical Rate Theory Applications in Decomposition Studies

The unimolecular decomposition of this compound is a classic example where statistical rate theories are applied to understand reaction kinetics and branching ratios. The pyrolysis of this compound proceeds via two main competing channels:

C–I bond fission: C2H5I ⇌ C2H5• + I•

HI elimination: C2H5I ⇌ C2H4 + HI

Statistical rate theories, such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are used to model the microscopic, energy-dependent rate constants for these competing pathways. rsc.org The outcome of the decomposition is highly dependent on temperature and pressure.

Early theoretical treatments of the unimolecular decomposition of ethyl iodide were based on barrier heights that suggested the HI elimination channel was energetically favored. rsc.org However, more recent and accurate ab initio calculations at the CCSD(T) level have shown that the energy barriers for both the C-I bond fission and the HI elimination channels are nearly equal. rsc.org This finding is more consistent with experimental observations showing a decrease in the branching ratio for the I atom-forming channel as temperature increases. rsc.orgrsc.org

Studies combining shock wave experiments with theoretical modeling have refined the understanding of this system. By optimizing the rate constant expressions for all relevant reactions in the pyrolysis of ethyl iodide, a temperature-dependent branching ratio (ϕ) for the C-I fission channel was determined, decreasing from 0.96 at 962 K to 0.71 at 2450 K. rsc.orgrsc.org

Table 2: Unimolecular Decomposition Pathways of this compound

Reaction ChannelProductsTheoretical FindingSource
C–I Bond FissionC2H5• + I•Energy barrier is nearly equal to that of HI elimination. rsc.org
HI EliminationC2H4 + HIEnergy barrier is nearly equal to that of C-I bond fission. rsc.org
C–I Bond Fission Branching Ratio (ϕ)-Decreases from 0.96 at 962 K to 0.71 at 2450 K. rsc.orgrsc.org

Density Functional Theory (DFT) in Reaction Mechanism Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms due to its favorable balance of computational cost and accuracy. nih.gov It is particularly effective for studying the electronic structure, geometry, and energetics of molecules and transition states involved in the reactions of this compound. nih.govacs.org

DFT has been instrumental in elucidating the mechanism of the reaction between chlorine atoms and iodoethane. nih.gov Calculations have shown that the reaction can proceed through direct hydrogen abstraction or via the formation of a C2H5I·Cl adduct. nih.gov DFT calculations using the B3LYP functional helped to characterize the geometry of this adduct, predicting a C-I-Cl bond angle of 84.5 degrees, and provided theoretical binding enthalpies that were in reasonable agreement with experimental results. nih.gov

In the field of surface science, DFT calculations have been used to understand the reaction pathways of ethyl groups, which can be generated from ethyl iodide, on catalyst surfaces. osti.gov For example, the energetics of hydrogenation and dehydrogenation of ethyl groups on a copper surface (Cu(111)) and a platinum-copper single-atom alloy (PtCu(111) SAA) were quantified. osti.gov These calculations revealed the activation energies for key steps, such as the β-hydride elimination of ethyl to form ethylene (B1197577) and the hydrogenation of ethyl to form ethane. On Cu(111), the dehydrogenation of ethyl was found to have an activation energy of 0.56 eV. osti.gov Such studies are crucial for designing catalysts with controlled selectivity for producing either alkanes or olefins. osti.gov

Table 3: DFT Calculated Parameters for this compound Related Reactions

SystemReaction StepDFT FunctionalCalculated ParameterValueSource
CH3CH2I + ClAdduct FormationB3LYP/ECPBinding Enthalpy59.0 kJ mol⁻¹ nih.gov
CH3CH2I·Cl Adduct-B3LYP/ECPC-I-Cl Bond Angle84.5 degrees nih.gov
Ethyl on Cu(111)Dehydrogenation to EthyleneNot SpecifiedActivation Energy0.56 eV osti.gov

Computational Studies on Iodine-Containing Clusters and Atmospheric Implications

The atmospheric chemistry of iodine compounds is of great interest due to their role in new particle formation (NPF). nih.govresearchgate.net While studies have historically focused on iodine oxides and oxyacids, the computational methodologies developed are directly applicable to understanding the potential atmospheric fate of this compound and its derivatives. chemrxiv.orgnih.gov

Computational studies on iodine-containing atmospheric clusters often employ high-level quantum chemical methods to calculate the thermochemistry of cluster formation. chemrxiv.org A significant challenge in modeling these systems is the proper treatment of relativistic effects due to the heavy iodine atom. nih.gov Recent benchmark studies have established robust computational protocols. For example, a reliable approach involves optimizing cluster geometries at the ωB97X-D3BJ/aug-cc-pVTZ-PP or M06-2X/aug-cc-pVTZ-PP level of theory. nih.gov Subsequently, highly accurate electronic energies are calculated at a level such as ZORA-DLPNO-CCSD(T0) with specialized basis sets for iodine. nih.govchemrxiv.org It has been shown that neglecting relativistic effects can lead to an overestimation of cluster stability by several kcal/mol. nih.gov

These computational models are then used in atmospheric cluster dynamics codes to simulate nucleation pathways. chemrxiv.org Studies have investigated the formation of clusters containing species like iodic acid (HIO3), iodous acid (HIO2), and iodine oxides, sometimes in conjunction with other atmospheric vapors like amines and water. chemrxiv.orgaip.org The results indicate that iodine-driven nucleation can be a significant contributor to aerosol formation, particularly in marine and polar environments. chemrxiv.org Although this compound itself is not the primary focus of these specific studies, the established computational frameworks are essential for any future investigation into the potential role of its oxidation products in atmospheric clustering and new particle formation. nih.govchemrxiv.orgnih.gov

Spectroscopic Characterization Techniques Applied to Ethane Iodide and Its Reaction Products

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and elucidating the structure of molecules like ethane (B1197151) iodide. uni-siegen.dejchps.com These techniques are based on the principle that molecules vibrate at specific, quantized frequencies. For a vibration to be IR active, it must cause a change in the molecule's dipole moment, while for a vibration to be Raman active, it must cause a change in the molecule's polarizability. jchps.com Consequently, IR and Raman spectroscopy are often complementary, providing a more complete picture of a molecule's vibrational framework. jchps.comcigrjournal.org

The infrared spectrum of ethane iodide exhibits several characteristic absorption bands that correspond to the stretching and bending vibrations of its bonds. docbrown.info The region from approximately 400 cm⁻¹ to 1500 cm⁻¹ is known as the fingerprint region, which is unique for every molecule and can be used for definitive identification. docbrown.info Studies using Multiple-Internal Reflection Fourier-Transform Infrared Spectroscopy (MIR-FTIR) have utilized the C-H and other vibrational modes as fingerprints to monitor the adsorption and chemical transformations of this compound on surfaces, such as silicon. researchgate.net

Key vibrational modes for this compound are observed at specific wavenumbers, allowing for its structural characterization.

Table 1: Characteristic Infrared Absorption Bands for this compound
Vibrational ModeWavenumber (cm⁻¹)Reference
C-H stretching~2880 to 3080 docbrown.info
C-H bending/deformation~1300 to 1500 docbrown.info
C-C stretching~1200 docbrown.info
C-I stretching~500 to 600 docbrown.info

UV-Vis Spectroscopy in Photolysis Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. For this compound, this technique is particularly valuable in studying its photolysis—the decomposition of the molecule by light. rsc.org The A-band absorption of this compound in the ultraviolet region leads to the cleavage of the carbon-iodine (C-I) bond. rsc.org

Photolysis studies, often conducted in various matrices like rigid glasses at low temperatures, use UV-Vis spectroscopy to monitor the disappearance of the parent this compound and the appearance of transient species and final products. scispace.com For example, upon photolysis of this compound in a hydrocarbon matrix at 77°K, new absorption peaks corresponding to intermediates can be detected. scispace.com The quantum yield of different products, such as ground-state iodine (I) versus spin-orbit excited iodine (I), can be determined by analyzing the photofragment data obtained at different photolysis wavelengths. rsc.org Research has shown that the photolysis of this compound at wavelengths like 236 nm, 248 nm, 257 nm, and 266 nm is dominated by a parallel transition, leading to the formation of both I and I products. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules and assessing sample purity. carlroth.comslideshare.netscienceinfo.com It is based on the magnetic properties of atomic nuclei, most commonly proton (¹H) and carbon-13 (¹³C). rsc.org

The ¹H NMR spectrum of this compound provides clear evidence for its structure. docbrown.info It shows two distinct signals, confirming the presence of two different chemical environments for the hydrogen atoms: the methyl (-CH₃) protons and the methylene (B1212753) (-CH₂) protons. The integrated signal intensity ratio is 3:2, corresponding to the number of protons in each group. docbrown.info Furthermore, high-resolution spectra reveal spin-spin splitting patterns: the -CH₃ signal is split into a triplet by the two adjacent -CH₂ protons, and the -CH₂ signal is split into a quartet by the three adjacent -CH₃ protons. docbrown.info

The ¹³C NMR spectrum further confirms the structure by showing two distinct signals, one for each carbon atom in a unique electronic environment. docbrown.info The carbon atom bonded to the electronegative iodine atom is deshielded and appears at a different chemical shift compared to the methyl carbon atom. docbrown.info

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound
NucleusGroupChemical Shift (ppm)Splitting PatternReference
¹H-CH₂-I~3.16 - 3.20Quartet docbrown.infochemicalbook.com
¹H-CH₃~1.84 - 1.86Triplet docbrown.infochemicalbook.com
¹³C-CH₂-I~20.6Not applicable docbrown.info
¹³C-CH₃~-1.1Not applicable docbrown.info

Solvent and instrument frequency can cause slight variations in chemical shifts. TMS is used as a standard reference at 0.0 ppm. docbrown.infodocbrown.info

Advanced Spectroscopic Methods in Reaction Monitoring

Beyond standard spectroscopic techniques, advanced methods are crucial for monitoring the rapid dynamics of reactions involving this compound. Time-resolved spectroscopy allows researchers to observe chemical reactions on extremely short timescales, from milliseconds down to femtoseconds. nih.govresearchgate.net

Time-resolved infrared (TRIR) spectroscopy, for instance, can map the production and consumption of reactive intermediates throughout a reaction cycle. nih.govmdpi.com This technique has been applied to study radical reactions where an alkyl radical, sometimes generated from an alkyl iodide via photochemical activation, initiates a series of rapid steps. nih.gov

Similarly, time-resolved transient absorption spectroscopy in the UV-Vis range and time-resolved inner-shell photoelectron spectroscopy are used to track the ultrafast dissociation of iodoalkanes. arxiv.orgaps.orgresearchgate.net These methods can follow the electronic and structural changes as the C-I bond breaks, providing a detailed picture of the dissociation mechanism and timescale. arxiv.orgaps.org For this compound, time-resolved mass spectrometry has been used to follow the temporal evolution of fragment ions like C₂H₂⁺ and C₂H₅⁺ after photolysis, revealing the dynamics of the dissociation process with femtosecond resolution. researchgate.net

Applications of Ethane Iodide in Advanced Organic Synthesis

Ethylating Agent in the Introduction of Ethyl Groups

The primary and most widespread application of ethane (B1197151) iodide in organic synthesis is as an ethylating agent. thermofisher.comcymitquimica.comsolubilityofthings.com This process involves the transfer of an ethyl group from iodoethane (B44018) to a nucleophile. The high reactivity of iodoethane, compared to other ethyl halides like ethyl bromide or ethyl chloride, is attributed to the lower bond dissociation energy of the C-I bond and the excellent leaving group ability of the iodide ion. guidechem.comwikipedia.org This makes it a preferred reagent for introducing ethyl groups into a wide range of organic molecules. thermofisher.comcymitquimica.com

Ethane iodide is proficient in the ethylation of a diverse array of nucleophiles, including those centered on oxygen, nitrogen, and sulfur atoms. For instance, it is employed in the O-alkylation of phenols and in the N-alkylation of amines to form tertiary ammonium (B1175870) salts. The reactivity profile of iodoethane makes it a valuable reagent in the synthesis of pharmaceuticals and other fine chemicals where the precise installation of an ethyl group is crucial. cymitquimica.comsolubilityofthings.com

Precursor in Organometallic Reagent Synthesis

This compound is a key starting material for the preparation of several important organometallic reagents. The most notable among these is the Grignard reagent, ethylmagnesium iodide (CH₃CH₂MgI). thermofisher.comsavemyexams.comsavemyexams.com This reagent is synthesized by reacting iodoethane with magnesium metal in an anhydrous ether solvent. thermofisher.comsavemyexams.comsavemyexams.com The resulting Grignard reagent is a potent nucleophile and a strong base, widely used in organic synthesis to form new carbon-carbon bonds. chemguide.co.uk

Ethylmagnesium iodide, derived from iodoethane, can react with a variety of electrophiles. For example, its reaction with aldehydes and ketones provides a reliable route to secondary and tertiary alcohols, respectively. savemyexams.comsavemyexams.com The reaction with carbon dioxide, followed by an acidic workup, yields propanoic acid, demonstrating its utility in carboxylation reactions. chemguide.co.uk Furthermore, iodoethane can be used to prepare other organometallic compounds, such as organolithium reagents, by reacting with lithium metal. guidechem.com

Synthesis of Nitrogen-Containing Compounds (e.g., Ethylamines, Indoles)

This compound plays a significant role in the synthesis of various nitrogen-containing compounds. It readily undergoes nucleophilic substitution reactions with ammonia (B1221849) and primary or secondary amines to produce ethylamines. guidechem.com For example, the reaction of iodoethane with ammonia yields a mixture of ethylamine, diethylamine, and triethylamine (B128534), along with the corresponding ammonium salts. guidechem.com

In the realm of heterocyclic chemistry, iodoethane is utilized in the synthesis of more complex nitrogen-containing structures like indoles. For instance, it has been used in the preparation of 1-ethyl-3-nitro-2-phenyl-indole, highlighting its role in the construction of biologically relevant scaffolds. ottokemi.com The ethylation of nitrogen atoms within heterocyclic rings can be a crucial step in modifying the pharmacological properties of a molecule.

Formation of Oxygen-Containing Compounds (e.g., Ethenzamide, Ethers)

This compound is a valuable reagent for the synthesis of various oxygen-containing compounds, most notably ethers. The Williamson ether synthesis, a classic and versatile method for preparing ethers, often employs iodoethane as the electrophile. tardigrade.invedantu.com In this reaction, a sodium alkoxide or phenoxide attacks iodoethane in an Sₙ2 reaction to form the corresponding ether. vedantu.com For example, the reaction of sodium ethoxide with iodoethane produces diethyl ether. tardigrade.in Similarly, reacting sodium phenoxide with iodoethane yields ethoxybenzene. researchgate.net

Beyond simple ethers, iodoethane is used to synthesize more complex molecules. It is a reagent in the production of amphiphilic 6-carboxypullulan ethers, which have applications in carbohydrate polymer chemistry. sigmaaldrich.com Studies have also investigated the formation of diethyl ether from iodoethane on silver surfaces, providing insights into the catalytic mechanisms of ether synthesis. acs.org

Role in Polymerization Processes (e.g., Ethylene (B1197577) Sensitization)

This compound has been studied for its role in polymerization reactions, particularly in the sensitization of ethylene polymerization. Research has shown that the thermal decomposition of ethyl iodide in the presence of mercury can initiate the polymerization of ethylene. cdnsciencepub.com The ethyl radicals generated from the decomposition of iodoethane add to ethylene molecules, initiating the growth of polymer chains. cdnsciencepub.comcdnsciencepub.com

Further investigations have utilized iodoethane in controlled radical polymerization techniques. For instance, it has been employed in nitroxide-mediated polymerization, which allows for the synthesis of polymers with well-defined structures and narrow molecular weight distributions under mild conditions. Additionally, iodoethane is used in the intramolecular cross-linking of polymers containing polyvinylpyridine (PVP) segments by modifying the PVP to form quaternary ammonium salts. chinesechemsoc.org

Contributions to Fine Chemical and Agrochemical Synthesis

The versatility of this compound as an ethylating agent and a precursor to organometallic reagents makes it a valuable component in the synthesis of a wide array of fine chemicals and agrochemicals. ontosight.aicymitquimica.comnordmann.global It serves as an intermediate in the production of various pharmaceuticals. ontosight.aisolubilityofthings.comnordmann.global

In the agrochemical sector, iodoethane has been used in the synthesis of deuterated sex pheromone components. sigmaaldrich.com These modified pheromones can exhibit enhanced stability and efficacy, contributing to more sustainable pest management strategies. The ability to introduce an ethyl group selectively is often a key step in building the complex molecular architectures required for these specialized applications. cymitquimica.com

Specialized Applications in Material Science and Catalysis

This compound finds use in several specialized areas of material science and catalysis. It has been employed in the synthesis of SnO nanoplates embedded in a chitosan-ionic liquid ionogel framework. sigmaaldrich.com This material exhibits enhanced photocatalytic degradation of pollutants. sigmaaldrich.com Iodoethane is also used in the microwave-assisted synthesis of heptamethine cyanine (B1664457) dyes, which are important for applications in medical imaging and organic electronics. sigmaaldrich.com

In the field of catalysis, iodoethane has been investigated as a catalyst for the reaction between sodium carbonate and trifluoroacetic acid. cymitquimica.com Furthermore, visible-light-induced photoredox reactions involving 1,1,1-trifluoro-2-iodoethane (B141898) can introduce a 2,2,2-trifluoroethyl group and an iodine atom across the double bond of alkenes, showcasing its utility in developing novel catalytic transformations. thieme-connect.comresearchgate.net The catalytic reduction of iodoethane at modified carbon electrodes has also been a subject of study. capes.gov.br Recent advancements in materials science are continually finding new applications for versatile chemical building blocks like iodoethane. case.edu

Photocatalytic Degradation System Components

This compound, also known as iodoethane, plays a significant role in various photocatalytic systems, both as a substrate for degradation and as a reagent in synthetic applications. The components of these systems are critical for their efficacy and are tailored to specific reactions, such as pollutant degradation or the formation of new carbon-carbon bonds.

Recent research has highlighted the use of iodoethane in the synthesis of advanced photocatalytic materials. For instance, it is a component in the creation of tin(II) oxide (SnO) nanoplates embedded within a chitosan-ionic liquid ionogel framework. The incorporation of iodoethane in this context aids in narrowing the band gap of the material, thereby enhancing its photocatalytic activity for degrading environmental pollutants.

In the realm of organic synthesis, iodoethane is utilized in the photocatalytic hydroalkylation of aryl-alkenes. acs.org These systems typically consist of a sophisticated photocatalyst, a sacrificial electron donor, a solvent, and a specific light source to initiate the reaction. The visible-light-induced photoredox reactions of iodoethane derivatives, such as 1,1,1-trifluoro-2-iodoethane, with alkenes are another area of intense study. researchgate.net These reactions enable the simultaneous introduction of a trifluoroethyl group and an iodine atom across a double bond, a process known as atom-transfer radical addition (ATRA). researchgate.net

The primary components of these photocatalytic systems include:

Photocatalyst: This is the core component that absorbs light and generates the reactive species. Iridium-based complexes, such as fac-Ir(ppy)₃ and (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆, are frequently employed due to their excellent photoredox properties. acs.orgresearchgate.net Other materials like graphitic carbon nitride and copper iodide coordination polymers have also been shown to be effective for the degradation of organohalides and other pollutants. osti.govrsc.org In some systems, metal oxides like gold-decorated tungsten trioxide (Au/WO₃) are used for the photocatalytic oxidation of ethane itself. nih.gov

Substrate/Reagent: In these systems, this compound can be the target for degradation or act as a radical source for synthetic transformations. acs.orgresearchgate.net For example, in hydroalkylation reactions, iodoethane serves as the source of the alkyl radical. acs.org

Solvent: The solvent provides the medium for the reaction. Acetonitrile is a common choice due to its ability to dissolve the various components and its stability under photocatalytic conditions. acs.orgresearchgate.net

Additives/Co-reagents: Often, other reagents are necessary. For instance, a Hünig's base (diisopropylethylamine) is used in certain ATRA reactions, while triethylamine serves as a sacrificial reductant in hydroalkylation processes. acs.orgresearchgate.net Water is sometimes added and plays a crucial role in promoting the reaction. acs.orgnih.gov

Light Source: The reaction is initiated by light. Visible light sources, such as blue LEDs or fluorescent lamps, are commonly used, aligning with the absorption characteristics of the photocatalyst. acs.orgresearchgate.net

The table below summarizes the components of various photocatalytic systems involving iodoethane and related compounds, based on detailed research findings.

Reaction Type Photocatalyst Substrate / Reagent Additives / Solvent Light Source Key Finding Reference
Pollutant DegradationSnO nanoplates in chitosan-ionogelThis compound (used in synthesis)--Iodoethane is used to synthesize the photocatalyst, enhancing its activity by narrowing the band gap.
Hydroalkylation(Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ (Ir-1)This compound, Aryl-alkenesTriethylamine, Water, AcetonitrileBlue LED (40 W)Provides a net reductive C–C bond formation between aryl-alkenes and alkyl iodides. acs.org
Atom-Transfer Radical Addition (ATRA)fac-Ir(ppy)₃1,1,1-Trifluoro-2-iodoethane, AlkenesHünig's base, AcetonitrileFluorescent Lamp (24 W)Introduces a 2,2,2-trifluoroethyl group and an iodine atom to double bonds. researchgate.net
Pollutant DegradationGraphitic carbon nitrideIodoethaneAqueous systemVisible LightEffective for the degradation of haloacetonitriles. osti.gov
Dye DegradationCopper(I) iodide coordination polymersCongo Red (dye)--Achieved 98% degradation of Congo red within 240 minutes. rsc.org
Ethane OxidationAu/WO₃Ethane, OxygenWaterVisible Light (λ >420 nm)Highly efficient oxidation of ethane into ethyl hydroperoxide. nih.gov

Environmental Fate and Degradation Pathways of Ethane Iodide in Research Contexts

Atmospheric Photodecomposition and Stability Research

Once in the atmosphere, ethane (B1197151) iodide is subject to decomposition, primarily through photolysis and reaction with atmospheric radicals. On contact with air, particularly under the influence of light, it decomposes. ebi.ac.uk

Research has shown that the gas-phase decomposition of iodoethane (B44018) is a first-order reaction that yields ethene and hydrogen iodide. brainly.comaskfilo.comchegg.comdoubtnut.com The rate of this decomposition is temperature-dependent.

Interactive Table: Temperature Dependence of Iodoethane Gas-Phase Decomposition

Temperature (K)Rate Constant (k) in s⁻¹Reference
6001.60 x 10⁻⁵ doubtnut.com
6607.2 x 10⁻⁴ brainly.comaskfilo.com
7201.7 x 10⁻² brainly.comaskfilo.com

Studies have also investigated the reaction of ethane iodide with chlorine atoms in the atmosphere. This reaction proceeds via hydrogen abstraction from both the -CH2I and -CH3 groups and, at lower temperatures, can also involve the formation of a reversible adduct. nih.gov The atmospheric lifetime of halogenated volatile organic compounds is determined by their rates of reaction with hydroxyl radicals and by UV photolysis. noaa.gov While specific atmospheric lifetime data for this compound is not abundant, the information on its photodecomposition suggests it is not a long-lived atmospheric species. For comparison, the related compound iodomethane (B122720) has an estimated atmospheric residence time of less than 12 days due to rapid direct photolysis. epa.govepa.gov

Biodegradation Studies (Aerobic vs. Anaerobic)

The biodegradation of halogenated hydrocarbons can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, often serving as the initial step in their environmental degradation pathways. oup.com

Aerobic Biodegradation:

Under aerobic conditions, the degradation of haloalkanes is often initiated by oxidative enzymes. oup.com Microorganisms such as Pseudomonas and Bacillus species are known to degrade various hydrocarbons and could potentially metabolize this compound. scirp.org The typical aerobic pathway for haloalkanes involves hydrolytic dehalogenation, where a halogen is replaced by a hydroxyl group from water, a reaction catalyzed by specific enzymes called hydrolytic dehalogenases. oup.com This initial step converts the haloalkane into an alcohol, which can then be further metabolized by the microorganism. oup.com While many bacteria have been identified that can degrade hydrocarbons, specific studies focusing on the aerobic biodegradation of this compound are not extensively documented in the reviewed literature. doubtnut.com

Anaerobic Biodegradation:

In anaerobic environments, reductive dehalogenation is a primary degradation mechanism for halogenated compounds. oup.com This process involves the replacement of a halogen atom with a hydrogen atom. Several anaerobic bacteria, including species like Dehalococcoides ethenogenes, are known to carry out reductive dehalogenation on a range of chlorinated compounds. nih.govnih.gov Research has shown that enzymes from Dehalococcoides ethenogenes can be inhibited by iodoethane, which suggests an interaction between the compound and the dehalogenating enzymes. nih.gov Specifically, the PCE-reductive dehalogenase enzyme was shown to be inhibited by iodoethane in a light-reversible manner, indicating the involvement of a Co(I) corrinoid cofactor. nih.gov While this demonstrates an interaction, it also suggests that this compound can act as a substrate or an inhibitor for these microbial enzymes. The anaerobic degradation of the related compound iodomethane has been observed to be a rapid process in aquatic sediments. epa.gov

Research on Environmental Transformation Products

The degradation of this compound through various environmental pathways leads to the formation of several transformation products.

In the atmosphere, the primary transformation products from its gas-phase decomposition are ethene and hydrogen iodide. brainly.comaskfilo.comchegg.comdoubtnut.com Decomposition in the presence of air and light can also lead to the formation of dissolved iodine, which imparts a yellow or reddish color to the compound. ebi.ac.uk

In aqueous environments, hydrolysis is a potential degradation pathway. The hydrolysis of this compound is expected to produce ethanol (B145695) and hydroiodic acid. ebi.ac.ukdoubtnut.comdoubtnut.com In a study on the dehalogenation of iodoethane by the α-hydroxyethyl radical in aqueous solution, the products were identified as either the iodine atom or the iodide anion, depending on the buffer conditions. ebi.ac.uk

In the terrestrial environment, research has identified the formation of several volatile organoiodides, including iodoethane, from organic-rich soils and humic substances. researchgate.net This suggests that soils can act as a source of iodoethane to the atmosphere. The formation is thought to be an abiotic process influenced by the presence of iron(III), iodide concentration, and pH. researchgate.net The subsequent degradation of this iodoethane would contribute to the cycling of iodine in the environment.

Interactive Table: Summary of this compound Transformation Products

PathwayEnvironmental CompartmentTransformation ProductsReference
Gas-phase DecompositionAtmosphereEthene, Hydrogen iodide brainly.comaskfilo.comchegg.comdoubtnut.com
PhotodecompositionAtmosphere, WaterDissolved iodine ebi.ac.uk
HydrolysisWaterEthanol, Hydroiodic acid ebi.ac.ukdoubtnut.comdoubtnut.com
Radical ReactionAqueous solutionIodine atom, Iodide anion ebi.ac.uk
Anaerobic Reductive DehalogenationAnaerobic environmentsEthane, IodideInferred from nih.govnih.gov
Aerobic Hydrolytic DehalogenationAerobic environmentsEthanol, IodideInferred from oup.com

Q & A

Q. What are the standard laboratory methods for synthesizing ethane iodide (1,2-diiodoethane), and how can their efficiency be optimized?

this compound is commonly synthesized via two methods:

  • Reduction of ethyl iodide : Using a Zn/Cu couple in alcohol, where ethyl iodide is reduced to ethane and HI. Key variables include catalyst activity (Zn/Cu ratio), solvent purity, and temperature control to minimize side reactions .
  • Wurtz reaction : Reacting methyl iodide with sodium in dry ether. Stoichiometric precision, reaction time, and anhydrous conditions are critical to avoid byproducts like methane . Optimization involves adjusting catalyst loading, solvent choice (e.g., ethanol vs. methanol), and inert atmosphere use to enhance yield.

Q. What spectroscopic techniques are most effective for characterizing the molecular structure and purity of this compound?

  • Mass spectrometry (MS) : Determines molecular weight (281.86 g/mol) and fragmentation patterns, validated against NIST reference data .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify chemical shifts for CH2_2 groups (δ ~3.5–4.0 ppm for 1^1H) and confirm symmetry in the 1,2-diiodoethane structure .
  • IR spectroscopy : C-I stretching vibrations (~500–600 cm1^{-1}) confirm bond presence. Cross-referencing with NIST’s Standard Reference Data ensures accuracy .

Advanced Research Questions

Q. How do iodide ions influence the electrochemical reduction of CO2_22​ to ethane on copper electrodes, and what experimental parameters should be controlled to study this mechanism?

Iodide ions (I^-) adsorb onto Cu electrodes, altering surface morphology and inhibiting ethylene hydrogenation. To study this:

  • Vary KI concentration : Higher [I^-] reduces ethane yield by blocking ethylene adsorption, increasing ethylene desorption (e.g., 0.1 M KHCO3_3 with 0–10 mM KI) .
  • Control electrode roughness : Rough Cu surfaces (e.g., oxide-derived Cu) enhance CO2_2 reduction efficiency. Use SEM/XRD to correlate surface defects with product distribution .
  • Monitor reaction kinetics : Use gas chromatography (GC) to quantify ethylene/ethane ratios and Faradaic efficiency (FE) at constant current density (e.g., 50 mA/cm2^2) .

Q. What methodologies are recommended for analyzing contradictory data in this compound reaction kinetics, such as varying product yields under similar conditions?

Contradictions often arise from unaccounted variables:

  • Catalyst loading : Replicate experiments with controlled catalyst amounts (e.g., Zn/Cu ratios in reduction reactions) to assess reproducibility .
  • Surface adsorption effects : Use in situ Raman spectroscopy to track iodide adsorption on Cu electrodes during CO2_2 reduction .
  • Data normalization : Compare yields against internal standards (e.g., methane-d1_1 in fluoride-inhibited reactions) to resolve mass balance discrepancies .

Q. How can phase equilibria studies of this compound mixtures be designed to account for variables like temperature and pressure?

  • High-pressure reactors : Use autoclaves to measure phase behavior (e.g., liquid-vapor equilibria) at 1–10 bar and 25–150°C, referencing historical data for ethane-butane systems .
  • Calorimetry : Measure enthalpy changes (ΔH) during phase transitions, validated against NIST’s thermochemical data (ΔfH°gas = 66.3 kJ/mol for ethane) .
  • Computational modeling : Apply equations of state (e.g., Peng-Robinson) to predict phase diagrams, with experimental validation via GC or gravimetric analysis .

Methodological Considerations

  • Replicability : Document synthesis protocols with exact reagent grades, solvent drying methods, and reaction times (e.g., "dry ether" vs. "anhydrous diethyl ether") .
  • Data presentation : Follow IB extended essay standards: raw data in appendices, processed data in figures/tables with error bars (e.g., ±5% for GC measurements) .
  • Contradiction resolution : Use statistical tools (t-tests, ANOVA) to compare datasets and identify outliers .

Reference Table: Key Properties of this compound

PropertyValue/DescriptionSource
Molecular FormulaC2_2H4_4I2_2
Molecular Weight281.8621 g/mol
IUPAC Name1,2-Diiodoethane
Boiling Point180–182°C (decomposes)
Enthalpy of FormationΔfH°gas = 66.3 kJ/mol

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